Cas no 4542-64-7 (4-phenylcyclopentane-1,2-dione)
4-phenylcyclopentane-1,2-dione Chemical and Physical Properties
Names and Identifiers
-
- 1,2-Cyclopentanedione, 4-phenyl-
- 4-phenylcyclopentane-1,2-dione
- Z1513607985
- 4542-64-7
- EN300-3073518
-
- MDL: MFCD24692768
- Inchi: 1S/C11H10O2/c12-10-6-9(7-11(10)13)8-4-2-1-3-5-8/h1-5,9H,6-7H2
- InChI Key: VTKXYMCDNZRKPS-UHFFFAOYSA-N
- SMILES: O=C1C(CC(C2C=CC=CC=2)C1)=O
Computed Properties
- Exact Mass: 174.0681
- Monoisotopic Mass: 174.068
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 210
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 34.1A^2
- XLogP3: 1
Experimental Properties
- PSA: 34.14
4-phenylcyclopentane-1,2-dione Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-3073518-0.05g |
4-phenylcyclopentane-1,2-dione |
4542-64-7 | 95% | 0.05g |
$218.0 | 2023-09-05 | |
| Enamine | EN300-3073518-0.1g |
4-phenylcyclopentane-1,2-dione |
4542-64-7 | 95% | 0.1g |
$326.0 | 2023-09-05 | |
| Enamine | EN300-3073518-0.25g |
4-phenylcyclopentane-1,2-dione |
4542-64-7 | 95% | 0.25g |
$466.0 | 2023-09-05 | |
| Enamine | EN300-3073518-0.5g |
4-phenylcyclopentane-1,2-dione |
4542-64-7 | 95% | 0.5g |
$735.0 | 2023-09-05 | |
| Enamine | EN300-3073518-1.0g |
4-phenylcyclopentane-1,2-dione |
4542-64-7 | 95% | 1g |
$943.0 | 2023-05-31 | |
| Enamine | EN300-3073518-2.5g |
4-phenylcyclopentane-1,2-dione |
4542-64-7 | 95% | 2.5g |
$1848.0 | 2023-09-05 | |
| Enamine | EN300-3073518-5.0g |
4-phenylcyclopentane-1,2-dione |
4542-64-7 | 95% | 5g |
$2732.0 | 2023-05-31 | |
| Enamine | EN300-3073518-10.0g |
4-phenylcyclopentane-1,2-dione |
4542-64-7 | 95% | 10g |
$4052.0 | 2023-05-31 | |
| Enamine | EN300-3073518-1g |
4-phenylcyclopentane-1,2-dione |
4542-64-7 | 95% | 1g |
$943.0 | 2023-09-05 | |
| Enamine | EN300-3073518-5g |
4-phenylcyclopentane-1,2-dione |
4542-64-7 | 95% | 5g |
$2732.0 | 2023-09-05 |
4-phenylcyclopentane-1,2-dione Related Literature
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Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
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Sowmyalakshmi Venkataraman RSC Adv., 2015,5, 73807-73813
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
Additional information on 4-phenylcyclopentane-1,2-dione
Comprehensive Overview of 4-Phenylcyclopentane-1,2-dione (CAS No. 4542-64-7): Properties, Applications, and Research Insights
4-Phenylcyclopentane-1,2-dione (CAS No. 4542-64-7) is a specialized organic compound belonging to the class of cyclic diketones. Its unique structural features, including a cyclopentane-1,2-dione core substituted with a phenyl group, make it a valuable intermediate in synthetic chemistry and material science. Researchers and industries are increasingly interested in this compound due to its potential applications in pharmaceuticals, agrochemicals, and advanced materials. The growing demand for high-purity diketones and functionalized cyclic ketones has further highlighted its significance.
One of the most frequently asked questions about 4-phenylcyclopentane-1,2-dione revolves around its synthesis and purification methods. Recent studies emphasize the use of catalytic oxidation and microwave-assisted reactions to improve yield and efficiency. Additionally, its role as a precursor for heterocyclic compounds has garnered attention, particularly in the development of bioactive molecules. The compound’s ability to participate in cycloaddition reactions and condensation reactions makes it a versatile building block for complex molecular architectures.
In the context of green chemistry, 4-phenylcyclopentane-1,2-dione has been explored as a sustainable alternative in synthetic pathways. Researchers are investigating its use in solvent-free reactions and cascade transformations, aligning with the global shift toward environmentally friendly practices. The compound’s stability under mild conditions and compatibility with biocatalysts further enhance its appeal for green synthesis applications.
From an industrial perspective, the demand for 4-phenylcyclopentane-1,2-dione is driven by its utility in producing flavor and fragrance ingredients. Its aromatic properties and ability to form derivatives with distinct olfactory characteristics make it a sought-after ingredient in perfumery. Moreover, its potential in photovoltaic materials and organic electronics is being actively researched, as its conjugated system could contribute to improved charge transport properties.
Analytical techniques such as HPLC, NMR spectroscopy, and mass spectrometry are commonly employed to characterize 4-phenylcyclopentane-1,2-dione. These methods ensure the compound’s purity and confirm its structural integrity, which is critical for high-end applications. The compound’s spectral data and chromatographic behavior are well-documented, aiding researchers in quality control and method development.
In summary, 4-phenylcyclopentane-1,2-dione (CAS No. 4542-64-7) is a multifaceted compound with broad applicability across scientific and industrial domains. Its synthesis, functionalization, and role in sustainable chemistry continue to be areas of active exploration. As advancements in organic synthesis and material science progress, this compound is poised to play an even more prominent role in innovation.
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